molecular formula C17H9ClF4N2OS B12133195 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12133195
M. Wt: 400.8 g/mol
InChI Key: ZGTDCERTYWXVPS-AUWJEWJLSA-N
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Description

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-2-(trifluoromethyl)aniline with 4-fluorobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazolone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H9ClF4N2OS

Molecular Weight

400.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H9ClF4N2OS/c18-10-3-6-13(12(8-10)17(20,21)22)23-16-24-15(25)14(26-16)7-9-1-4-11(19)5-2-9/h1-8H,(H,23,24,25)/b14-7-

InChI Key

ZGTDCERTYWXVPS-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)F

Origin of Product

United States

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